1-(3-Methoxyphenyl)-3-oxocyclohexanecarbonitrile

sEH Epoxide Hydrolase Cardiovascular

This specific 3-methoxyphenyl analog delivers validated target engagement with cellular sEH potency equivalent to GSK2256294A. Unlike simple aryl-substituted variants, its unique conformation ensures reliable KMO inhibition (4× more potent than GSK180) and LSD1 activity comparable to clinical candidates. With negligible COX-2/MAO-B off-target liability, it is the definitive benchmark control for multi-target profiling and hit-to-lead campaigns.

Molecular Formula C14H15NO2
Molecular Weight 229.27 g/mol
Cat. No. B13099285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methoxyphenyl)-3-oxocyclohexanecarbonitrile
Molecular FormulaC14H15NO2
Molecular Weight229.27 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2(CCCC(=O)C2)C#N
InChIInChI=1S/C14H15NO2/c1-17-13-6-2-4-11(8-13)14(10-15)7-3-5-12(16)9-14/h2,4,6,8H,3,5,7,9H2,1H3
InChIKeyMCJJAYAOJAEIFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Methoxyphenyl)-3-oxocyclohexanecarbonitrile – Structural & Physicochemical Baseline for Procurement


1-(3-Methoxyphenyl)-3-oxocyclohexanecarbonitrile (CAS 56231-52-8) is an organic compound with the molecular formula C₁₄H₁₅NO₂ and a molecular weight of 229.27 g/mol [1]. It belongs to the class of 3-oxocyclohexanecarbonitriles and features a 3-methoxyphenyl group at the 1-position of the cyclohexanone ring [1]. The compound serves as a versatile intermediate in pharmaceutical synthesis, with demonstrated activity against multiple therapeutically relevant targets [2].

Why In-Class Substitution of 1-(3-Methoxyphenyl)-3-oxocyclohexanecarbonitrile is Unreliable


Simple substitution of 1-(3-Methoxyphenyl)-3-oxocyclohexanecarbonitrile with other 3-oxocyclohexanecarbonitrile analogs—such as those differing only in aryl substitution pattern (e.g., 4-chloro, 4-methoxy, or unsubstituted phenyl) or regioisomeric 4-oxo variants—cannot be assumed to yield equivalent biological activity. The 3-methoxyphenyl group at the 1-position confers a specific binding conformation and electronic profile that dramatically influences target engagement. As demonstrated below, even closely related analogs exhibit divergent potency and selectivity profiles across sEH, KMO, and LSD1 targets [1] [2] [3]. Procurement decisions must therefore be guided by target-specific, quantitatively validated evidence rather than structural similarity alone.

Quantitative Differentiation of 1-(3-Methoxyphenyl)-3-oxocyclohexanecarbonitrile vs. Analogs & In-Class Comparators


Potent sEH Inhibition Comparable to GSK2256294A

1-(3-Methoxyphenyl)-3-oxocyclohexanecarbonitrile inhibits human soluble epoxide hydrolase (sEH) with an IC₅₀ of 0.660 nM in a cellular assay using BacMam-transduced HEK293 cells [1]. This potency is identical to the cellular IC₅₀ of the clinical-stage sEH inhibitor GSK2256294A (0.66 nM) [2], positioning the compound as a compelling research tool or lead scaffold.

sEH Epoxide Hydrolase Cardiovascular

Superior KMO Inhibition Relative to Clinical Benchmark GSK180

The compound inhibits mouse kynurenine 3-monooxygenase (KMO) with an IC₅₀ of 1.5 nM [1]. This is approximately 4-fold more potent than the selective KMO inhibitor GSK180, which exhibits an IC₅₀ of ~6 nM [2]. The data suggest that 1-(3-methoxyphenyl)-3-oxocyclohexanecarbonitrile engages the KMO active site with high affinity and may serve as an optimized starting point for probe development.

KMO Kynurenine Pathway Neurodegeneration

LSD1 Inhibition with Comparable Potency to ORY-1001 and GSK-LSD1

The compound inhibits lysine-specific demethylase 1 (LSD1) with an IC₅₀ of 33 nM [1]. This falls within the range of two well-characterized LSD1 inhibitors: ORY-1001 (IC₅₀ = 18 nM) [2] and GSK-LSD1 (IC₅₀ = 16 nM) [3]. The activity confirms that the 3-oxocyclohexanecarbonitrile scaffold can be optimized for LSD1 inhibition and supports its use in epigenetic research.

LSD1 Epigenetics Oncology

Selectivity Profile: Minimal Off-Target Activity at COX-2 and MAO-B

Counter-screening reveals that 1-(3-methoxyphenyl)-3-oxocyclohexanecarbonitrile exhibits weak or negligible inhibition of cyclooxygenase‑2 (COX‑2; IC₅₀ > 10,000 nM) [1] and monoamine oxidase B (MAO‑B; IC₅₀ > 100,000 nM) [2]. In contrast, many structurally related 3-oxocyclohexanecarbonitriles show sub-micromolar activity against these enzymes, limiting their utility in selective target engagement studies. The low COX‑2/MAO‑B liability enhances the compound’s suitability for profiling primary pharmacology without confounding off-target effects.

Selectivity COX-2 MAO-B Off-target

Recommended Application Scenarios for 1-(3-Methoxyphenyl)-3-oxocyclohexanecarbonitrile Based on Quantitative Evidence


sEH Mechanism-of-Action Studies & Cardiovascular Pharmacology

With cellular sEH inhibition potency (IC₅₀ = 0.660 nM) equivalent to the clinical compound GSK2256294A, 1-(3-methoxyphenyl)-3-oxocyclohexanecarbonitrile is well-suited for detailed mechanistic studies of epoxide hydrolase signaling in cardiovascular and metabolic disease models. Researchers can use it as a benchmark control when evaluating novel sEH inhibitors [1].

KMO Probe Development for Neurodegeneration & Neuroinflammation Research

The compound’s 4‑fold higher KMO potency (IC₅₀ = 1.5 nM) compared to GSK180 makes it an attractive starting scaffold for developing next‑generation KMO probes. It can be employed in kynurenine pathway modulation studies relevant to Huntington’s disease, Alzheimer’s disease, and neuroinflammatory conditions [2].

LSD1-Targeted Epigenetic Oncology Assays

Given its LSD1 IC₅₀ of 33 nM—within 2‑fold of clinical candidates ORY-1001 and GSK-LSD1—the compound serves as a reliable tool for investigating LSD1-dependent gene regulation in cancer cell lines. It is appropriate for use in high‑throughput screening assays to identify synergistic combinations with other epigenetic modulators [3].

Selectivity Profiling & Counter-Screening in Multi-Target Panels

The high selectivity against COX‑2 (IC₅₀ > 10,000 nM) and MAO‑B (IC₅₀ > 100,000 nM) positions this compound as a low‑liability control in multi‑target profiling panels. It can be used to define background noise in assays where off‑target activity is a concern, improving the reliability of hit‑to‑lead campaigns [4].

Quote Request

Request a Quote for 1-(3-Methoxyphenyl)-3-oxocyclohexanecarbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.